molecular formula C18H20N4 B12354680 1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)-

1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)-

Cat. No.: B12354680
M. Wt: 292.4 g/mol
InChI Key: VYIMTYRAXWNXFU-UHFFFAOYSA-N
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Description

1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is a complex organic compound that features a pyridine ring and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine typically involves the condensation of pyridine-2-carbaldehyde with a suitable amine derivative. The reaction conditions often include:

  • Solvent: Common solvents include ethanol, methanol, or dichloromethane.
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
  • Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyridine-2-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine can be used as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

In biological research, this compound might be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Industry

In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine would depend on its specific application. For example, as a ligand, it would coordinate with metal ions, potentially altering their reactivity and stability. In biological systems, it might interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine
  • 1-(pyridin-3-yl)-N-[(1R,2R)-2-{[(pyridin-3-yl)methylidene]amino}cyclohexyl]methanimine

Uniqueness

1-(pyridin-2-yl)-N-[(1R,2R)-2-{[(pyridin-2-yl)methylidene]amino}cyclohexyl]methanimine is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1,2-Cyclohexanediamine, N,N'-bis(2-pyridinylmethylene)-, (1R,2R)- is a compound with the molecular formula C18H20N4C_{18}H_{20}N_{4} and a molecular weight of 292.39 g/mol. This compound is recognized for its potential biological activities, particularly in medicinal chemistry and coordination chemistry.

Chemical Structure

The structural representation of the compound can be summarized as follows:

  • IUPAC Name : (1E,1'E)-N,N'-((1R,2R)-cyclohexane-1,2-diyl)bis(1-(pyridin-2-yl)methanimine)
  • CAS Number : 934355-35-8
  • Molecular Structure : The compound features two pyridine rings connected through a cyclohexanediamine backbone.

Anticancer Properties

Research has indicated that derivatives of cyclohexanediamine exhibit significant anticancer properties. For instance:

  • Study Findings : A study demonstrated that platinum(II) complexes with N-monoalkyl-1R,2R-diaminocyclohexane derivatives showed enhanced cytotoxicity against various cancer cell lines. The mechanism was attributed to the interaction of these complexes with DNA, leading to apoptosis in cancer cells .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor:

  • Case Study : Inhibition studies have shown that similar compounds can effectively inhibit enzymes involved in metabolic pathways. For example, certain derivatives have been tested against proteases and showed promising results in inhibiting their activity .

Pharmacological Applications

The pharmacological applications of 1,2-Cyclohexanediamine derivatives are diverse:

  • Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell walls or inhibiting key metabolic functions .
  • Coordination Chemistry : The ability of this compound to form coordination complexes with transition metals has been explored. These complexes may exhibit unique properties useful in catalysis and material science .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AnticancerCytotoxicity against cancer cell lines through DNA interaction
Enzyme InhibitionInhibition of proteases and other metabolic enzymes
AntimicrobialActivity against bacterial pathogens
Coordination ChemistryFormation of metal complexes for catalytic applications

Properties

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

1-pyridin-2-yl-N-[2-(pyridin-2-ylmethylideneamino)cyclohexyl]methanimine

InChI

InChI=1S/C18H20N4/c1-2-10-18(22-14-16-8-4-6-12-20-16)17(9-1)21-13-15-7-3-5-11-19-15/h3-8,11-14,17-18H,1-2,9-10H2

InChI Key

VYIMTYRAXWNXFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N=CC2=CC=CC=N2)N=CC3=CC=CC=N3

Origin of Product

United States

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